molecular formula C12H8Cl2N2O B5809881 3-chloro-N-(3-chloropyridin-2-yl)benzamide

3-chloro-N-(3-chloropyridin-2-yl)benzamide

Cat. No.: B5809881
M. Wt: 267.11 g/mol
InChI Key: OSKXCKRHXSHRMP-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound known for its applications in various scientific fields It is characterized by the presence of a benzamide group substituted with chlorine atoms on both the benzene and pyridine rings

Preparation Methods

The synthesis of 3-chloro-N-(3-chloropyridin-2-yl)benzamide typically involves the reaction of 3-chloropyridine-2-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

3-chloro-N-(3-chloropyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-(3-chloropyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloropyridin-2-yl)benzamide involves its interaction with specific molecular targets. It binds to and activates ryanodine receptors, leading to the depletion of intracellular calcium stores. This results in muscle paralysis and death in insects, making it an effective insecticide . The compound’s selectivity for insect receptors over mammalian receptors makes it a valuable tool in pest control.

Comparison with Similar Compounds

3-chloro-N-(3-chloropyridin-2-yl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-chloro-N-(3-chloropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-4-1-3-8(7-9)12(17)16-11-10(14)5-2-6-15-11/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKXCKRHXSHRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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